molecular formula C11H11ClFNO2 B8296017 3-Fluoro-5-morpholinobenzoyl chloride

3-Fluoro-5-morpholinobenzoyl chloride

Cat. No.: B8296017
M. Wt: 243.66 g/mol
InChI Key: ZHBUSQCCYWXKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-morpholinobenzoyl chloride is a benzoyl chloride derivative featuring a fluorine atom at the 3-position and a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at the 5-position of the benzene ring. This compound is primarily used in organic synthesis as an acylating agent, enabling the introduction of the benzoyl group into target molecules. Its reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating morpholino substituent, which modulate its electrophilicity and stability.

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

3-fluoro-5-morpholin-4-ylbenzoyl chloride

InChI

InChI=1S/C11H11ClFNO2/c12-11(15)8-5-9(13)7-10(6-8)14-1-3-16-4-2-14/h5-7H,1-4H2

InChI Key

ZHBUSQCCYWXKIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-fluoro-5-morpholinobenzoyl chloride with structurally related benzoyl chlorides, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features
This compound F (3), morpholino (5) C₁₁H₁₁ClFNO₂ Balanced electron effects; potential for selective acylation in drug synthesis.
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl (3), CF₃ (5) C₈H₃ClF₃O Strong electron-withdrawing groups enhance electrophilicity and reactivity .
3-Chloro-5-fluorobenzoyl chloride Cl (3), F (5) C₇H₃Cl₂FO Dual halogen substitution increases stability but reduces solubility .
3-Fluoro-5-trifluoromethylbenzyl chloride F (3), CF₃ (5), CH₂Cl (1) C₈H₄ClF₄ Benzyl chloride derivative; distinct reactivity for alkylation reactions .

Key Findings:

Reactivity: 3-Chloro-5-(trifluoromethyl)benzoyl chloride exhibits higher electrophilicity due to the strong electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, making it more reactive in Friedel-Crafts acylations compared to the morpholino-substituted analog . The morpholino group in this compound likely reduces reactivity compared to halogenated analogs but improves solubility in polar solvents.

Stability: Halogenated derivatives like 3-chloro-5-fluorobenzoyl chloride show increased thermal stability but are prone to hydrolysis due to the labile acyl chloride group . Morpholino-substituted compounds may exhibit enhanced hydrolytic stability under basic conditions due to steric hindrance .

Applications: Trifluoromethyl-substituted analogs (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) are widely used in agrochemicals and pharmaceuticals for their metabolic stability .

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